molecular formula C10H12NO2- B14647007 N-(2-Hydroxypropyl)benzenecarboximidate CAS No. 55277-94-6

N-(2-Hydroxypropyl)benzenecarboximidate

Cat. No.: B14647007
CAS No.: 55277-94-6
M. Wt: 178.21 g/mol
InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxypropyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidatesThey resemble imines with an oxygen atom connected to the carbon atom of the C=N double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxypropyl)benzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. . The general mechanism involves the conversion of a nitrile to an imidate ester under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Pinner reaction remains a fundamental approach. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxypropyl)benzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Aminolysis: Ammonia or primary amines.

    Rearrangement: Thermal conditions.

Major Products

    Hydrolysis: Ester.

    Aminolysis: Amidine.

    Rearrangement: Amide.

Scientific Research Applications

N-(2-Hydroxypropyl)benzenecarboximidate has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxypropyl)benzenecarboximidate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form stable complexes with biomolecules. This makes it particularly valuable in drug delivery and organic synthesis.

Properties

CAS No.

55277-94-6

Molecular Formula

C10H12NO2-

Molecular Weight

178.21 g/mol

IUPAC Name

N-(2-hydroxypropyl)benzenecarboximidate

InChI

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/p-1

InChI Key

HVEKOIABBLJFPQ-UHFFFAOYSA-M

Canonical SMILES

CC(CN=C(C1=CC=CC=C1)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.